![molecular formula C24H20Cl2N2O2S B2716477 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-41-0](/img/new.no-structure.jpg)
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a part of the thieno[2,3-d]pyrimidine derivatives, which have been synthesized for their high biological activities. These compounds, including variations fused with a thiazolo ring, show promise due to their inhibitory activities against adenosine kinase, platelet aggregation, leukemia, and cancer. The synthesis involves reactions of ternary mixtures leading to derivatives with potential as biological active compounds (El-Gazzar, Hussein, & Aly, 2006).
Noncompetitive Inhibition of Dipeptidyl Peptidase-4
A library of benzo[4,5]thieno[2,3‐d]pyrimidine derivatives has been evaluated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), showcasing their potential in the treatment of type 2 diabetes. One particular derivative demonstrated significant inhibitory activity without extensive cytotoxicity, marking it as a rare noncompetitive inhibitor of DPP-4. This highlights the potential for the development of new therapeutic agents based on the structural motif of this compound for diabetes treatment (Tomović et al., 2019).
Antibacterial Applications
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, through various synthesis pathways, have shown promise in combating bacterial infections. The exploration of substituted thieno[2,3-d]pyrimidines has opened avenues for the development of new antibacterial agents, highlighting the compound's versatility in drug development (More, Chandra, Nargund, & Nargund, 2013).
Propiedades
Número CAS |
865655-41-0 |
|---|---|
Fórmula molecular |
C24H20Cl2N2O2S |
Peso molecular |
471.4 |
Nombre IUPAC |
4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2 |
Clave InChI |
JBZFVDLPFVOWPL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



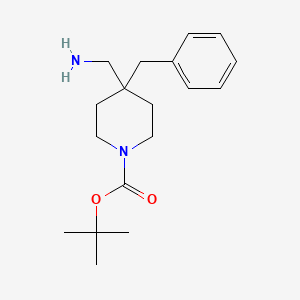
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
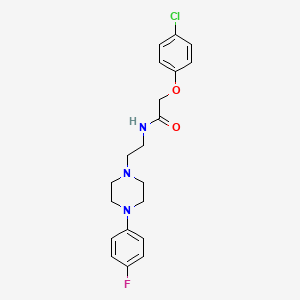
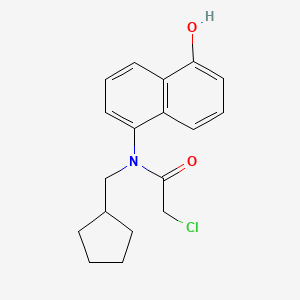
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2716404.png)
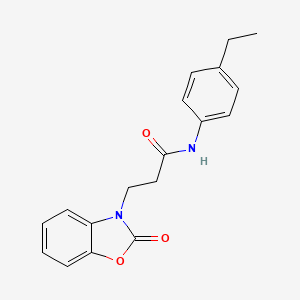
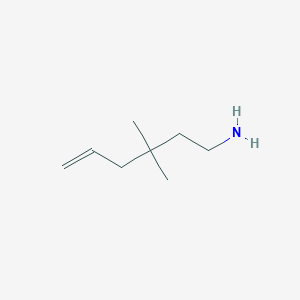
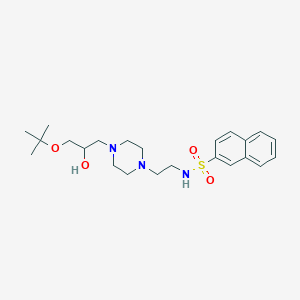
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)
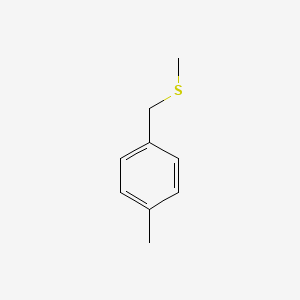
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)
![5-chloro-2-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2716415.png)
